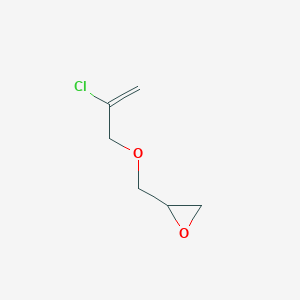
N-(2-Carbamothioylphenyl)-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Carbamothioylphenyl)-4-chlorobenzamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamothioyl group attached to a phenyl ring, which is further connected to a 4-chlorobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Carbamothioylphenyl)-4-chlorobenzamide typically involves the reaction of 2-aminothiophenol with 4-chlorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is common to achieve the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Carbamothioylphenyl)-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbamothioyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-(2-Carbamothioylphenyl)-4-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(2-Carbamothioylphenyl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(2-Carbamothioylphenyl)-4-chlorobenzamide can be compared with other similar compounds, such as:
- N-(2-Carbamothioylphenyl)-2-(3-methoxyphenyl)acetamide
- N-(2-Carbamothioylphenyl)-2-(oxan-2-ylmethoxy)acetamide
- 2-methylpropyl N-(2-carbamothioylphenyl)carbamate
These compounds share similar structural features but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific combination of the carbamothioyl group and the 4-chlorobenzamide moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
59525-09-6 |
|---|---|
Formule moléculaire |
C14H11ClN2OS |
Poids moléculaire |
290.8 g/mol |
Nom IUPAC |
N-(2-carbamothioylphenyl)-4-chlorobenzamide |
InChI |
InChI=1S/C14H11ClN2OS/c15-10-7-5-9(6-8-10)14(18)17-12-4-2-1-3-11(12)13(16)19/h1-8H,(H2,16,19)(H,17,18) |
Clé InChI |
DVWFELYWKADCIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=S)N)NC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)
![2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14598321.png)


![3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol](/img/structure/B14598332.png)


![{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14598354.png)
![2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one](/img/structure/B14598358.png)




